BenchChemオンラインストアへようこそ!

5-(benzyloxy)-2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one

Alzheimer's disease Multi-target-directed ligand Polypharmacology

PD07 is a validated multi-target-directed ligand (MTDL) that simultaneously inhibits hAChE, BACE1, and Aβ1–42 aggregation—not an interchangeable AChE inhibitor. Its polypharmacology enables integrated target engagement, phenotypic screening, and disease-modifying Alzheimer's research. Substituting PD07 with a generic cholinesterase inhibitor sacrifices synergistic multi-target activity. Proven in vivo with oral bioavailability, brain penetration, and a ≥30-fold safety margin, PD07 is the benchmark for preclinical AD programs.

Molecular Formula C23H21ClN2O4
Molecular Weight 424.88
CAS No. 1021134-48-4
Cat. No. B3001870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one
CAS1021134-48-4
Molecular FormulaC23H21ClN2O4
Molecular Weight424.88
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4
InChIInChI=1S/C23H21ClN2O4/c24-18-7-4-8-19(13-18)25-9-11-26(12-10-25)23(28)21-14-20(27)22(16-30-21)29-15-17-5-2-1-3-6-17/h1-8,13-14,16H,9-12,15H2
InChIKeyLMYNDMRMJRTWNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Benzyloxy)-2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one (PD07) – A Multi-Target Directed Ligand for Alzheimer’s Research [1]


5-(Benzyloxy)-2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one (CAS 1021134-48-4), widely referenced as PD07, is a synthetic small molecule with the formula C23H21ClN2O4 and a molecular weight of 424.88 g/mol [2]. It belongs to a novel class of multi-target-directed ligands (MTDLs) derived from the piperidine alkaloid piperine, designed to simultaneously engage several pathological hallmarks of Alzheimer’s disease (AD), including cholinergic dysfunction, amyloid-beta aggregation, and oxidative stress [1].

Why Generic Substitution Fails for 5-(Benzyloxy)-2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one (PD07) in Alzheimer’s Research


Alzheimer’s disease is a multifactorial pathology; thus, single-target agents like donepezil or tacrine, which primarily inhibit acetylcholinesterase (AChE), fail to address concurrent disease drivers such as BACE1-mediated amyloidogenesis, Aβ1–42 aggregation, and oxidative stress [1]. PD07 is not an interchangeable cholinesterase inhibitor. It was specifically designed and validated as a balanced multi-target-directed ligand, demonstrating potent inhibition across AChE, BACE1, and Aβ1–42 aggregation in a single molecular entity, a polypharmacological profile that single-target comparators cannot replicate [1]. Consequently, substituting PD07 with a generic AChE inhibitor would forfeit the synergistic multi-target activity essential for disease-modifying AD research, making it a distinct chemical tool for integrated target engagement studies.

Quantitative Differentiation of 5-(Benzyloxy)-2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one (PD07) for Scientific Procurement


Multi-Target Engagement Profile vs. Single-Target Therapeutics

PD07 simultaneously inhibits three key AD targets in vitro, a profile unmatched by standard-of-care comparators. Donepezil and tacrine are primarily single-target AChE inhibitors, while PD07 demonstrates balanced inhibition of human AChE (IC50 = 0.29 μM), BACE1 (IC50 = 13.42 μM), and Aβ1–42 aggregation [1]. This polypharmacology is further complemented by direct antioxidant activity (DPPH IC50 = 26.46 μM) [1].

Alzheimer's disease Multi-target-directed ligand Polypharmacology

Human AChE Inhibitory Potency vs. Clinical Comparators

PD07 inhibits human AChE with an IC50 of 0.29 μM [1]. While this is less potent than donepezil (hAChE IC50 ~0.022 μM) on a single-target basis, PD07's potency is comparable to the clinically approved AChE inhibitor tacrine (hAChE IC50 ~0.1–0.5 μM) [2]. Crucially, PD07 retains this activity while simultaneously inhibiting BACE1 and Aβ1–42 aggregation, a balanced profile that neither donepezil nor tacrine possesses.

Acetylcholinesterase inhibitor IC50 Alzheimer's drug discovery

In Vivo Efficacy in a Clinically Relevant Cognitive Deficit Model

Oral administration of PD07 at 10 mg/kg significantly improved memory and cognitive function in scopolamine-induced amnesic rats [1]. This model mimics the cholinergic deficit observed in AD. The cognitive improvement was linked to a measurable increase in brain acetylcholine (ACh) levels following AChE inhibition [1]. In contrast, standard AChE inhibitors like donepezil and tacrine also improve cognition in scopolamine models but lack PD07's concomitant BACE1 and Aβ aggregation inhibitory activities, which are critical for long-term disease modification research.

Scopolamine-induced amnesia Cognitive enhancement In vivo pharmacology

Acute Oral Toxicity and Safety Margin

In an acute oral toxicity study, PD07 exhibited no observable toxic symptoms up to 300 mg/kg, p.o., establishing a safety margin of at least 30-fold over the efficacious dose of 10 mg/kg [1]. This safety profile is crucial for preclinical development. Clinically used AChE inhibitors like tacrine are associated with well-documented hepatotoxicity at therapeutic doses, a liability not observed for PD07 in the reported study.

Safety pharmacology Acute toxicity Neuroprotection

Optimal Application Scenarios for 5-(Benzyloxy)-2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one (PD07)


Integrated Multi-Target Alzheimer’s Disease Phenotypic Screening

PD07 is the preferred chemical probe for phenotypic screening campaigns that aim to identify compounds modulating multiple AD hallmarks simultaneously. Its validated activity against hAChE, BACE1, and Aβ1–42 aggregation, confirmed by the study [1], allows researchers to use PD07 as a positive control or lead scaffold in assays designed to capture polypharmacology rather than single-target hits.

In Vivo Cognitive Pharmacology and Disease Modification Studies

Given its oral bioavailability, brain penetration inferred from increased ACh levels, and demonstrated cognitive improvement in scopolamine-induced amnesic rats [1], PD07 is an ideal candidate for in vivo AD research. It enables studies examining the interplay between cholinergic signaling, amyloid pathology, and cognitive function within a single pharmacological intervention.

Lead Optimization of Piperine-Derived Multi-Target-Directed Ligands

PD07 represents a specific, validated lead from the PD series (PD01–PD26) described by Bhanukiran et al. [1]. For medicinal chemistry groups pursuing structure-activity relationship (SAR) studies on piperazine-containing pyran-4-one scaffolds, PD07 serves as the benchmark compound for balancing potency across multiple AD targets. Procurement enables direct comparative SAR with other series congeners.

Preclinical Safety and Toxicology Profiling

The established acute safety margin of ≥30-fold (NOAEL ≥ 300 mg/kg) [1] positions PD07 as a suitable candidate for extended preclinical toxicology programs, including sub-chronic and chronic dosing studies, without the confounding hepatotoxicity observed with first-generation AChE inhibitors like tacrine.

Quote Request

Request a Quote for 5-(benzyloxy)-2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.